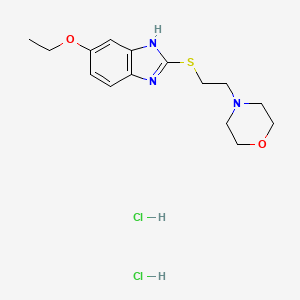
Glymidine
Vue d'ensemble
Description
Il est structurellement apparenté aux sulfonylurées et est utilisé pour réduire les niveaux de glucose dans le sang chez les patients atteints de diabète sucré non insulino-dépendant (type 2) . La glimidine agit en augmentant la sécrétion d'insuline par le pancréas et en améliorant la sensibilité des tissus périphériques à l'insuline .
Applications De Recherche Scientifique
Glymidine has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: It is used in research on insulin secretion and glucose metabolism.
Medicine: this compound is studied for its potential therapeutic effects in treating type 2 diabetes mellitus.
Industry: It is used in the development of antidiabetic drugs and related pharmaceutical products
Mécanisme D'action
Target of Action
Glymidine, also known as Glycodiazine, primarily targets the ATP-sensitive potassium channel receptors on the pancreatic cell surface . These receptors play a crucial role in regulating insulin secretion from the pancreas, which is essential for maintaining blood glucose levels .
Mode of Action
This compound interacts with its targets by binding to the ATP-sensitive potassium channel receptors on the pancreatic cell surface . This binding reduces potassium conductance and causes depolarization of the membrane . The membrane depolarization then stimulates calcium ion influx through voltage-sensitive calcium channels . This increase in intracellular calcium ion concentration induces the secretion of insulin .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the stimulation of insulin release from functioning pancreatic beta cells and increasing the sensitivity of peripheral tissues to insulin . By binding to ATP-sensitive potassium channel receptors, this compound triggers a series of events leading to membrane depolarization and subsequent insulin secretion .
Result of Action
The result of this compound’s action is the lowering of blood glucose levels. It achieves this by stimulating the release of insulin from functioning pancreatic beta cells and increasing the sensitivity of peripheral tissues to insulin . This leads to a decrease in blood glucose levels, which is beneficial for the treatment of noninsulin-dependent (type 2) diabetes mellitus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsAs this compound is used with diet to lower blood glucose , it can be inferred that dietary habits may play a significant role in its efficacy.
Analyse Biochimique
Biochemical Properties
Glymidine plays a significant role in biochemical reactions, particularly in the regulation of blood glucose levels . It stimulates the release of insulin from functioning pancreatic beta cells and increases the sensitivity of peripheral tissues to insulin . The compound likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane .
Cellular Effects
This compound exerts its effects on various types of cells, primarily pancreatic beta cells and peripheral tissues . It influences cell function by stimulating insulin secretion and enhancing insulin sensitivity . This impact on cell signaling pathways and cellular metabolism contributes to the lowering of blood glucose levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ATP-sensitive potassium channel receptors on the pancreatic cell surface . By binding to these receptors, it reduces potassium conductance, leading to membrane depolarization . This depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, inducing the secretion of insulin .
Metabolic Pathways
This compound is involved in the metabolic pathway related to insulin secretion and glucose regulation . It interacts with ATP-sensitive potassium channel receptors, which are key components in the regulation of insulin secretion .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La glimidine est synthétisée par une série de réactions chimiques impliquant la formation d'un groupe sulfonamide lié à un cycle pyrimidine. Les étapes clés de la synthèse comprennent :
Formation du cycle pyrimidine : Le cycle pyrimidine est synthétisé en faisant réagir des matières premières appropriées dans des conditions contrôlées.
Attachement du groupe sulfonamide : Le groupe sulfonamide est introduit en faisant réagir l'intermédiaire pyrimidine avec un dérivé de chlorure de sulfonyle.
Méthodes de production industrielle
La production industrielle de glimidine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend généralement :
Réacteurs discontinus ou à écoulement continu : Ces réacteurs sont utilisés pour contrôler les conditions de réaction et assurer une qualité de produit constante.
Étapes de purification : Le produit brut est purifié en utilisant des techniques telles que la cristallisation, la filtration et la chromatographie pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La glimidine subit diverses réactions chimiques, notamment :
Oxydation : La glimidine peut être oxydée dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir la glimidine en ses dérivés aminés correspondants.
Réactifs et conditions courants
Agents oxydants : Le peroxyde d'hydrogène ou le permanganate de potassium sont couramment utilisés pour les réactions d'oxydation.
Agents réducteurs : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour les réactions de réduction.
Réactifs de substitution : Des agents halogénants ou des nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent les sulfoxydes, les sulfones, les dérivés aminés et les dérivés pyrimidiniques substitués .
Applications de la recherche scientifique
La glimidine a plusieurs applications de recherche scientifique, notamment :
Chimie : La glimidine est utilisée comme composé modèle dans les études sur la chimie des sulfonamides et les mécanismes de réaction.
Biologie : Elle est utilisée dans la recherche sur la sécrétion d'insuline et le métabolisme du glucose.
Médecine : La glimidine est étudiée pour ses effets thérapeutiques potentiels dans le traitement du diabète sucré de type 2.
Industrie : Elle est utilisée dans le développement de médicaments antidiabétiques et de produits pharmaceutiques connexes
Mécanisme d'action
La glimidine exerce ses effets en stimulant la libération d'insuline par les cellules bêta pancréatiques fonctionnelles. Elle se lie aux récepteurs des canaux potassiques sensibles à l'ATP à la surface des cellules pancréatiques, réduisant la conductance du potassium et provoquant une dépolarisation de la membrane. Cette dépolarisation stimule l'afflux d'ions calcium par les canaux calciques sensibles à la tension, conduisant à la sécrétion d'insuline . De plus, la glimidine augmente la sensibilité des tissus périphériques à l'insuline, améliorant l'absorption et l'utilisation du glucose .
Comparaison Avec Des Composés Similaires
La glimidine est structurellement apparentée à d'autres médicaments antidiabétiques sulfonamides, tels que :
Tolbutamide : Une sulfonylurée plus ancienne avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Chlorpropamide : Une sulfonylurée avec une durée d'action plus longue que la glimidine.
Glibénclamide : Une sulfonylurée de deuxième génération avec une puissance et une efficacité plus élevées.
Unicité de la glimidine
La glimidine est unique en raison de sa structure chimique spécifique, qui comprend un cycle pyrimidine substitué par un groupe 2-méthoxyéthoxy. Cette structure contribue à ses propriétés pharmacologiques et à ses effets thérapeutiques distincts .
Propriétés
IUPAC Name |
N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWPJPIVLCBXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023108 | |
| Record name | Glycodiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycodiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.24e-01 g/L | |
| Record name | Glycodiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of glycodiazine in lowering blood glucose appears to be dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin. Glycodiazine likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin. | |
| Record name | Glymidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
339-44-6 | |
| Record name | Glymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glymidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycodiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-(2-methoxyethoxy)-2-pyrimidinyl]benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5I4BQZ8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycodiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220-223 | |
| Record name | Glymidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Glymidine in treating diabetes mellitus?
A1: this compound, a sulfapyrimidine derivative, is a hypoglycemic agent that acts similarly to sulfonylureas by stimulating insulin release from pancreatic β-cells. [, , ] This insulin release then helps to lower blood glucose levels.
Q2: How does this compound compare to other hypoglycemic agents like sulfonylureas and biguanides?
A2: this compound was introduced as a potential alternative to sulfonylureas and biguanides for treating diabetes mellitus. While its mode of action resembles sulfonylureas, it exhibits structural differences and might offer alternative treatment options. [, ]
Q3: How does this compound affect the pancreas with prolonged administration?
A4: Animal studies have shown that prolonged this compound administration leads to β-cell degranulation and an increase in the number of islets in the pancreas. [] This suggests a direct impact on pancreatic morphology and function.
Q4: Does this compound interact with other drugs?
A5: Yes, this compound exhibits interactions with various medications. For example, co-administration with oxyphenbutazone significantly elevates this compound plasma concentrations in healthy individuals. [] This increase, coupled with reduced serum protein binding caused by oxyphenbutazone, could lead to an enhanced pharmacodynamic effect of this compound. []
Q5: Are there any known effects of this compound on hepatic function?
A6: Research suggests that this compound is rapidly excreted into bile and can increase bile flow. [] It might also be transported by an independent organic anion transport mechanism in the liver. []
Q6: Does liver disease impact this compound pharmacokinetics?
A7: Yes, studies show that serum protein binding of this compound is reduced in patients with icteric liver disease. [] This reduced binding can be partially corrected by administering charcoal. []
Q7: Can this compound cause photohemolysis?
A8: In vitro studies show that this compound can induce photohemolysis when irradiated with simulated sunlight at specific concentrations (10⁻³ mol/L and 10⁻⁴ mol/L). [, ] This photohemolytic activity was not observed with other light sources like UVB, UVA, or visible light. []
Q8: What is the role of antioxidants in this compound-induced photohemolysis?
A9: Adding antioxidants like ascorbic acid, alpha-tocopherol, or superoxide dismutase significantly inhibits this compound-induced photohemolysis. [] This suggests the involvement of reactive oxygen species in the photohemolytic process. []
Q9: How does a nitrogen atmosphere affect this compound-induced photohemolysis?
A10: Experiments conducted in a nitrogen-rich atmosphere also demonstrated reduced this compound-induced photohemolysis. [] This further supports the involvement of reactive oxygen species in the process, as nitrogen could limit their formation. []
Q10: Does this compound exhibit phototoxic effects in cell culture models?
A11: Studies using cell culture models have shown that this compound does not exhibit phototoxic effects under UVA, UVB, or visible light irradiation. [, , ] This contrasts with its photohemolytic potential observed in red blood cell-based assays. [, ]
Q11: What is the significance of benzo(a)pyrene hydroxylase activity in relation to this compound?
A12: A study found a significant correlation between the activity of hepatic benzo(a)pyrene hydroxylase in liver biopsies and the plasma clearance of this compound. [] Patients treated with tuberculostatic agents (rifampicin, INH, ethambutol) exhibited higher enzyme activity and potentially altered this compound clearance. []
Q12: How does this compound interact with antacids?
A13: Research indicates that magnesium trisilicate, a common antacid, shows a higher adsorption capacity for this compound compared to other antacids. [] This adsorption could potentially influence the bioavailability of orally administered this compound. []
Q13: What is the chemical structure of this compound?
A14: this compound is a sulfapyrimidine derivative with the chemical name N-5[5-(2-methoxyethoxy)-2-pyrimidinyl]sulfamoylbenzene. [, ] Unfortunately, specific details regarding its molecular formula, weight, and spectroscopic data were not available in the provided research papers.
Q14: Has this compound been involved in any clinical trials?
A15: While the provided abstracts mention clinical observations related to sulfonylureas, [] there is no mention of specific clinical trials conducted with this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




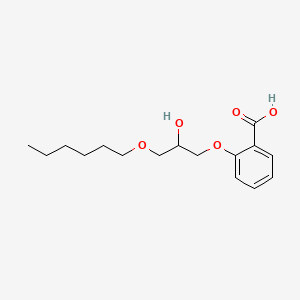
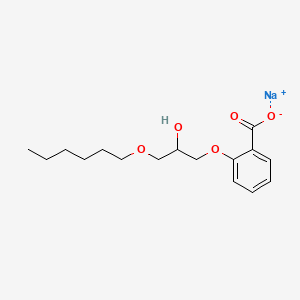
![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)
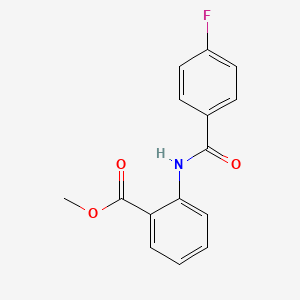
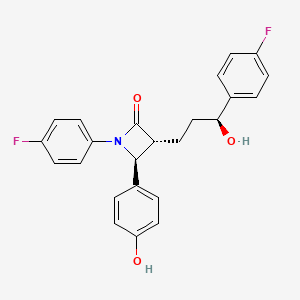
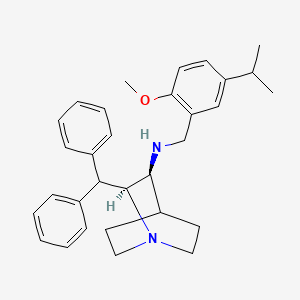
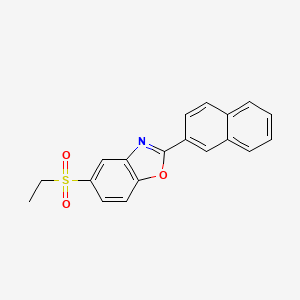

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)

